Quinolin-6(2H)-one
Description
Quinolin-6(2H)-one is a bicyclic heterocyclic compound characterized by a fused benzene and pyridinone ring system. Its core structure (C₉H₇NO) features a ketone group at position 2 and a hydroxyl group at position 6, rendering it a versatile scaffold for pharmaceutical and materials science applications .
Properties
CAS No. |
189103-21-7 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2H-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6H,5H2 |
InChI Key |
LLSHOYIWBZFPKQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC(=O)C=CC2=N1 |
Canonical SMILES |
C1C=CC2=CC(=O)C=CC2=N1 |
Synonyms |
6(2H)-Quinolinone(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Theoretical Insights
Comparison with Structural Analogs
Quinolin-6(2H)-one derivatives exhibit diverse properties based on substituents and ring modifications. Below is a comparative analysis of key analogs:
Structural and Substituent Variations
Key Observations :
- Halogen Substitution: Chloro and fluoro groups (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) enhance electrophilicity, facilitating nucleophilic reactions .
- Hydroxy and Nitro Groups: 6-Chloro-4-hydroxyquinolin-2(1H)-one exhibits high thermal stability (melting point >300°C), attributed to hydrogen bonding .
Physicochemical and Electronic Properties
*Estimated values based on substituent effects.
Key Findings :
- Electron-Withdrawing Groups (EWGs): Nitro and chloro groups reduce HOMO-LUMO gaps (e.g., 4-Chloro-6-nitroquinolin-2(1H)-one: Δ ~3.98 eV), increasing reactivity .
- Hydrogen Bonding: Hydroxy groups enhance solubility and intermolecular interactions, as seen in 6-Chloro-4-hydroxyquinolin-2(1H)-one .
Key Trends :
- Catalytic Methods: Palladium catalysts (e.g., Pd(OAc)₂) improve yields in pyrano-quinoline syntheses .
- Photochemical Routes: Aryl azides enable efficient access to indoloquinolinones via 6π-electrocyclic reactions .
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